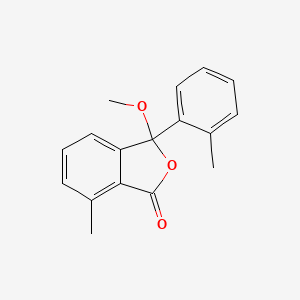
Isophthalanilide, 2',2''-dichloro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- is a complex organic compound with the molecular formula C20H14Cl2N2O3. It contains 14 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms . This compound is characterized by its aromatic structure, which includes multiple bonds, secondary amide groups, and an aromatic hydroxyl group .
Preparation Methods
The synthesis of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves several steps. One common method includes the reaction of isophthalic acid with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- can be compared with other similar compounds, such as:
Isophthalanilide: Lacks the dichloro and hydroxy groups, resulting in different chemical properties and reactivity.
2,6-Dichloro-4-iodopyridine: Contains similar halogen substitutions but differs in its core structure and applications.
Indole derivatives: Share some structural similarities but have distinct biological activities and applications.
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
29108-19-8 |
|---|---|
Molecular Formula |
C20H14Cl2N2O3 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-N,3-N-bis(2-chlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-14-5-1-3-7-16(14)23-19(26)12-9-10-18(25)13(11-12)20(27)24-17-8-4-2-6-15(17)22/h1-11,25H,(H,23,26)(H,24,27) |
InChI Key |
DWTBEIVSXATMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


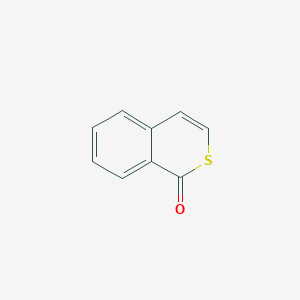
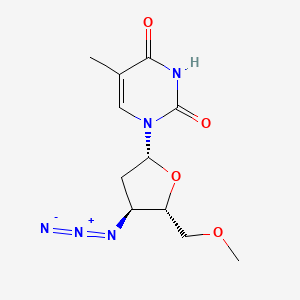
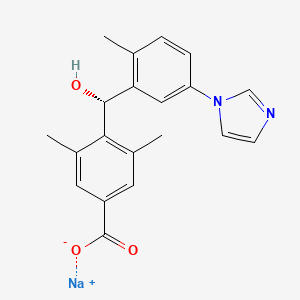



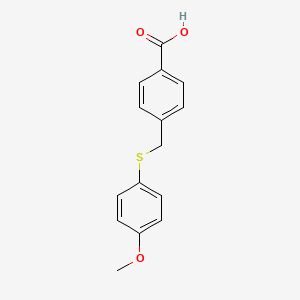
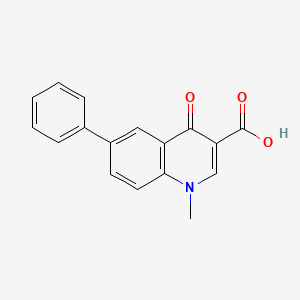
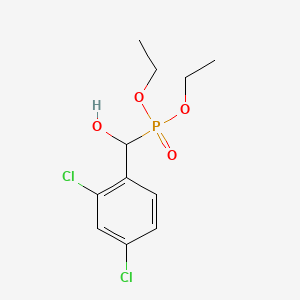
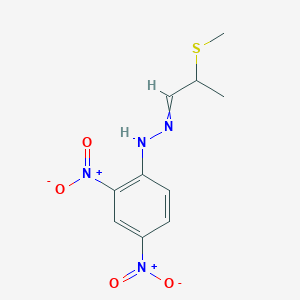
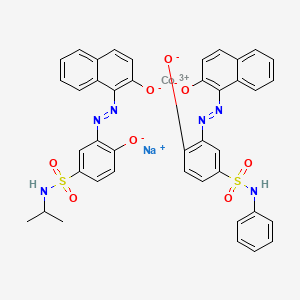
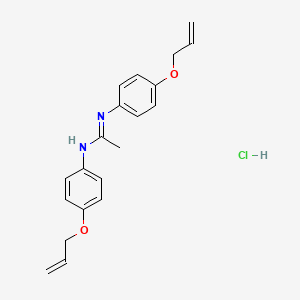
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
